molecular formula C19H20N4O2 B15035181 3-(1H-benzimidazol-1-yl)-N'-[(Z)-(2-ethoxyphenyl)methylidene]propanehydrazide

3-(1H-benzimidazol-1-yl)-N'-[(Z)-(2-ethoxyphenyl)methylidene]propanehydrazide

Cat. No.: B15035181
M. Wt: 336.4 g/mol
InChI Key: KNVLBHGKHLWUDO-BKUYFWCQSA-N
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Description

3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(2-ETHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(2-ETHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Hydrazide Formation: The benzodiazole is then reacted with hydrazine to form the corresponding hydrazide.

    Condensation with Aldehyde: The hydrazide is finally condensed with 2-ethoxybenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Reduced forms of the hydrazide or benzodiazole ring.

    Substitution: Substituted benzodiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are crucial for the survival of pathogens.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry

In the industrial sector, the compound is used in the development of new polymers and materials with unique properties. It is also used in the formulation of certain specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(2-ETHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby disrupting essential biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,3-BENZODIAZOL-1-YL)BENZOIC ACID: Another benzodiazole derivative with different functional groups.

    3-(1H-1,3-BENZODIAZOL-1-YL)PROPIONIC ACID: A similar compound with a propionic acid group instead of a hydrazide.

    3-(1H-1,3-BENZODIAZOL-1-YL)PROPANEAMIDE: A related compound with an amide group.

Uniqueness

What sets 3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(2-ETHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl and hydrazide groups allows for specific interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N-[(Z)-(2-ethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C19H20N4O2/c1-2-25-18-10-6-3-7-15(18)13-21-22-19(24)11-12-23-14-20-16-8-4-5-9-17(16)23/h3-10,13-14H,2,11-12H2,1H3,(H,22,24)/b21-13-

InChI Key

KNVLBHGKHLWUDO-BKUYFWCQSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N\NC(=O)CCN2C=NC3=CC=CC=C32

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CCN2C=NC3=CC=CC=C32

Origin of Product

United States

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